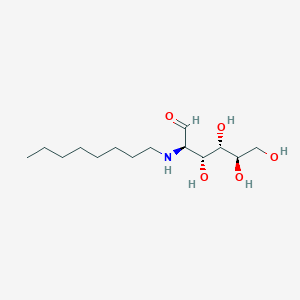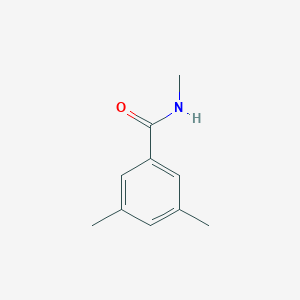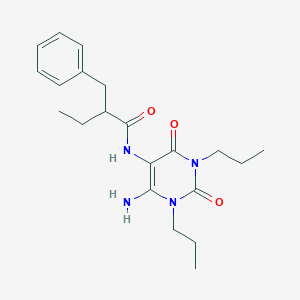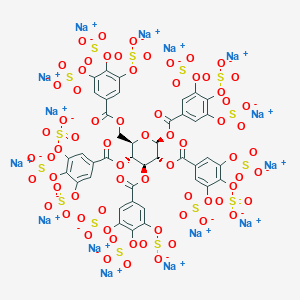
N-花生四烯酰二羟基丙胺
描述
N-arachidonoyl dihydroxypropylamine (NADA) is a fatty amide . It is an endogenous ligand that activates the cannabinoid type 1 receptor and the transient receptor potential vanilloid type 1 channel . NADA is present in very low concentrations in the brain .
Molecular Structure Analysis
The molecular formula of NADA is C23H39NO3 . The IUPAC name is (5Z,8Z,11Z,14Z)-N-(1,3-dihydroxypropan-2-yl)icosa-5,8,11,14-tetraenamide . The molecular weight is 377.6 g/mol .Chemical Reactions Analysis
NADA has been shown to activate both human and rat TRPV1 overexpressed in HEK-293 cells . Activation of the TRPV1 receptor leads to nonselective cation influx, calcium influx, membrane depolarization, and glutamate release and cell death .科学研究应用
Neuroprotection and Neurotrophic Factors Expression
N-arachidonoyl dihydroxypropylamine has been found to influence the expression of neurotrophic factors in neuronal differentiated cultures of human induced pluripotent stem cells under conditions of oxidative stress . It promotes the release of Brain-Derived Neurotrophic Factor (BDNF) into the culture medium . Under conditions of oxidative stress, it also increases the mRNA levels of Tropomyosin receptor kinase B (TRKB), Tropomyosin receptor kinase C (TRKC), and RET proto-oncogene . These findings indicate that stimulation of the expression of neurotrophic factors and their receptors may underlie the neuroprotective effects of N-arachidonoyl dihydroxypropylamine in human neurons .
Antioxidant Enzymes Expression
N-arachidonoyl dihydroxypropylamine has been shown to promote the expression of antioxidant enzymes such as Glutathione Peroxidase 1 (GPX1), Glutathione Peroxidase 7 (GPX7), Superoxide Dismutase 1 (SOD1), Superoxide Dismutase 2 (SOD2), and Catalase (CAT) . It also reduces the BAX/BCL2 mRNA ratio . This suggests that N-arachidonoyl dihydroxypropylamine might have potential applications in the treatment of diseases associated with oxidative stress .
Cannabinoid Receptor Activation
N-arachidonoyl dihydroxypropylamine, along with other N-acyldopamines, has been found to activate cannabinoid receptor-1 (CB1) and vanilloid TRPV-1 receptor . This suggests that N-arachidonoyl dihydroxypropylamine can be attributed to the large family of cannabinoid-like/endovanilloid compounds .
Hyperalgesia and Chronic Sleep Disruption
Research has shown that N-arachidonoyl dihydroxypropylamine plays a critical role in hyperalgesia induced by chronic sleep disruption . The level of N-arachidonoyl dihydroxypropylamine was found to decrease in the thalamic reticular nucleus (TRN) after chronic sleep disruption . Local administration of N-arachidonoyl dihydroxypropylamine to the TRN was found to attenuate chronic sleep disruption-induced hyperalgesia . This suggests that N-arachidonoyl dihydroxypropylamine might have potential therapeutic applications in the treatment of sleep disorders and associated pain .
作用机制
Target of Action
N-arachidonoyl dihydroxypropylamine, also known as N-arachidonoyl dopamine (NADA), is an endocannabinoid that primarily targets the CB1 receptor and the transient receptor potential V1 (TRPV1) ion channel . The CB1 receptor is a G protein-coupled receptor located in the central and peripheral nervous system, while the TRPV1 ion channel is involved in pain and heat sensation .
Mode of Action
NADA acts as an agonist for both the CB1 receptor and the TRPV1 ion channel . As an agonist, NADA binds to these receptors and activates them, triggering a series of cellular responses. For instance, in the case of chronic sleep disruption, NADA’s interaction with the CB1 receptor in the thalamic reticular nucleus (TRN) was found to be decreased .
Biochemical Pathways
It is known that nada plays a significant role in nociception and inflammation in the central and peripheral nervous system . In the context of chronic sleep disruption, metabolomics studies have revealed that the level of NADA was decreased in the TRN, suggesting a potential alteration in the endocannabinoid signaling pathway .
Pharmacokinetics
It has been observed that the level of nada decreases in the trn after chronic sleep disruption , indicating that sleep patterns may influence the bioavailability of NADA.
Result of Action
The activation of CB1 and TRPV1 receptors by NADA has several molecular and cellular effects. For instance, NADA has been found to play a regulatory role in both the peripheral and central nervous systems, displaying antioxidant and neuroprotectant properties . Moreover, it has been shown that chronic sleep disruption-induced hyperalgesia was attenuated by local NADA administration to the TRN .
Action Environment
Environmental factors can influence the action, efficacy, and stability of NADA. For example, chronic sleep disruption has been shown to decrease the level of NADA in the TRN , suggesting that sleep patterns can influence the action of NADA.
安全和危害
属性
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-(1,3-dihydroxypropan-2-yl)icosa-5,8,11,14-tetraenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(27)24-22(20-25)21-26/h6-7,9-10,12-13,15-16,22,25-26H,2-5,8,11,14,17-21H2,1H3,(H,24,27)/b7-6-,10-9-,13-12-,16-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHELXIATGZYOIB-DOFZRALJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Arachidonoyl Serinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013650 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
N-arachidonoyl dihydroxypropylamine | |
CAS RN |
183718-70-9 | |
| Record name | (5Z,8Z,11Z,14Z)-N-[2-Hydroxy-1-(hydroxymethyl)ethyl]-5,8,11,14-eicosatetraenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=183718-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arachidonoyl Serinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013650 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3S,4aS,8aS)-N-tert-butyl-2-[(2R)-2-hydroxy-2-[(4S)-2-(3-hydroxy-2-methylphenyl)-4,5-dihydro-1,3-oxazol-4-yl]ethyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B65323.png)

![2-(4-[(4-Chlorobenzyl)Oxy]Phenyl)Acetonitrile](/img/structure/B65326.png)










![1-[4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl]-3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]propane-1,3-dione](/img/structure/B65357.png)